molecular formula C11H10ClN3O2 B1409080 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline CAS No. 1643967-62-7

3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline

Cat. No.: B1409080
CAS No.: 1643967-62-7
M. Wt: 251.67 g/mol
InChI Key: MKJUJTJLHKCUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline is an organic compound with the CAS Registry Number 1643967-62-7 . It has a molecular formula of C 11 H 10 ClN 3 O 2 and a molecular weight of 251.67 g/mol . This aniline derivative features a chloropyrimidine ring system, making it a valuable building block in chemical synthesis and medicinal chemistry research. The primary research application of this compound is as a key chemical intermediate. Its molecular structure, which includes a chloro group on the pyrimidine ring and a primary aniline group, makes it a versatile precursor for the synthesis of more complex molecules. Compounds with similar structural motifs, such as related bis-aryl ethers, are investigated for their potential as inhibitors in oncology research, for instance, targeting proteins like EGFR and HER2 . Researchers may utilize this compound to develop novel small molecules for pharmaceutical and biological studies. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2-chloro-5-methoxypyrimidin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-16-9-6-14-11(12)15-10(9)17-8-4-2-3-7(13)5-8/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJUJTJLHKCUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217180
Record name 3-[(2-Chloro-5-methoxy-4-pyrimidinyl)oxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643967-62-7
Record name 3-[(2-Chloro-5-methoxy-4-pyrimidinyl)oxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643967-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloro-5-methoxy-4-pyrimidinyl)oxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis of 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline typically involves a nucleophilic aromatic substitution (S_NAr) reaction where the chlorine atom at the 4-position of 2-chloro-5-methoxypyrimidine is displaced by the nucleophilic aniline derivative.

Key Reaction:

  • Starting Materials:

    • 2-Chloro-5-methoxypyrimidine
    • 3-Aminophenol or 3-aminophenyl derivatives (aniline derivatives)
  • Reaction Type: Nucleophilic aromatic substitution (S_NAr) on the pyrimidine ring.

  • Typical Conditions:

    • Base such as potassium carbonate or sodium hydride to deprotonate the nucleophile.
    • Polar aprotic solvents like dimethylformamide (DMF) or dioxane.
    • Elevated temperatures (80–120 °C) to facilitate substitution.
  • Mechanism: The lone pair on the aniline nitrogen attacks the electrophilic carbon bearing the chlorine on the pyrimidine ring, displacing the chloride ion and forming the ether linkage.

Detailed Synthetic Procedure

Step Reagents & Conditions Description Yield (%)
1 2-Chloro-5-methoxypyrimidine + 3-aminophenol Reaction in the presence of K2CO3 in dioxane at 100 °C for 6–12 hours 70–85
2 Work-up and purification Extraction with organic solvents, washing, drying, and recrystallization or chromatography

This method is widely reported in literature and patents for pyrimidine ether derivatives due to its straightforward approach and good yields.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dioxane, DMF, or NMP Polar aprotic solvents favor nucleophilic substitution
Base Potassium carbonate (K2CO3) or Sodium hydride (NaH) Deprotonates aniline to increase nucleophilicity
Temperature 80–120 °C Elevated temperature accelerates substitution
Reaction Time 6–24 hours Depending on scale and substrate purity
Catalyst Usually none for S_NAr; Pd catalyst for Buchwald–Hartwig Catalyst needed only for cross-coupling reactions

Research Findings and Analytical Data

  • Yields: Reported yields for nucleophilic substitution reactions to prepare this compound range from 70% to 85%, indicating good efficiency.
  • Purity: Products are typically purified by recrystallization or column chromatography to achieve high purity for further applications.
  • Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis. The presence of the ether linkage and substitution pattern is verified by characteristic chemical shifts and coupling constants.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Advantages Limitations
Nucleophilic Aromatic Substitution (S_NAr) 2-Chloro-5-methoxypyrimidine + 3-aminophenol K2CO3, dioxane, 100 °C, 6–12 h Simple, cost-effective, good yield Requires elevated temperature
Organolithium Approach 2-Chloro-5-methoxypyrimidine + organolithium reagents Anhydrous, low temperature High selectivity Sensitive conditions, complex
Buchwald–Hartwig Amination 4-Chloropyrimidine + aniline Pd catalyst, ligand, base, mild temp Mild conditions, scalable Requires expensive catalyst

Industrial Considerations

In industrial synthesis, the nucleophilic aromatic substitution method is preferred for its simplicity and scalability. Optimization includes:

  • Use of continuous flow reactors to improve heat and mass transfer.
  • Automation of reagent addition and temperature control to enhance reproducibility.
  • Recycling of solvents and bases to reduce cost and environmental impact.

Mechanism of Action

The mechanism of action of 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences and properties of 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline and its analogs:

Compound Name Substituents on Pyrimidine/Pyridine Molecular Weight (g/mol) Key Properties References
This compound 2-Cl, 5-OCH3 ~251.5 Methoxy enhances polarity; chloro enables nucleophilic substitution -
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline 2-Cl, 6-Cl 245 [M+H]+ Higher lipophilicity; shorter HPLC retention (0.75 min) suggests polarity
3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline 5-CH3 (pyrrolopyrimidine) N/A Fused pyrrolo ring increases planarity; methyl reduces polarity
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine Multiple substituents (CF3, CH3) N/A Trifluoromethyl enhances metabolic stability; complex substitution pattern
3-Chloro-4-(6-methylpyridin-3-yl)oxyaniline Pyridine instead of pyrimidine N/A Pyridine’s single nitrogen alters electronic properties vs. pyrimidine

Comparative Analysis

Solubility and Polarity
  • This is supported by the shorter HPLC retention time (0.75 min) observed for the dichloro analog, which lacks the polar methoxy group .
  • Pyrrolopyrimidine Analog () : The fused pyrrolo ring and methyl group reduce polarity, likely making this compound more lipophilic than the target.
Reactivity
  • The chloro group at position 2 in the target compound is a reactive site for further functionalization (e.g., Suzuki coupling or amination). In contrast, the dichloro analog () offers two reactive positions but lacks the methoxy group’s directing effects.

Biological Activity

Overview

3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the pyrimidine ring, linked to an aniline group. The biological activity of this compound is primarily related to its interactions with various molecular targets, making it a subject of interest for further research.

The compound can be synthesized through nucleophilic substitution reactions involving 2-chloro-5-methoxypyrimidine and phenylamine. The resulting compound possesses several functional groups that allow for diverse chemical reactivity, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles.
  • Oxidation and Reduction: It can undergo redox reactions, affecting its biological activity.
  • Coupling Reactions: It can form complex structures with other aromatic compounds, enhancing its pharmacological potential.

The biological activity of this compound is attributed to its ability to modulate enzyme activity and receptor interactions. For instance, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, the compound's structure allows it to interact with various cellular pathways, potentially influencing cell proliferation and migration.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity:
    • Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. For example, chloroethyl pyrimidine nucleosides have shown inhibition of cell proliferation in cancer cell lines . While specific data on this compound is limited, its structural similarities suggest potential efficacy against microbial pathogens.
  • Antiviral Properties:
    • In related studies, pyrimidine derivatives have been evaluated for their antiviral activities against HIV. Compounds with similar structural motifs demonstrated nanomolar activity against HIV reverse transcriptase . This suggests that this compound may also hold promise as an antiviral agent.
  • Inhibition of Kinases:
    • Pyrimidine derivatives are known to modulate kinase activities, which are crucial in various diseases including cancer. Compounds similar to this compound have been studied for their ability to inhibit specific kinases involved in tumor growth and progression .

Case Studies

A few notable case studies highlight the biological relevance of similar compounds:

StudyCompoundBiological ActivityFindings
Colombeau et al., 2008Chloroethyl pyrimidine nucleosidesAnticancerSignificant inhibition of A431 vulvar epidermal carcinoma cell line proliferation
Chopra et al., 2015Ferrocene-pyrimidine conjugatesAntimalarialEffective against Plasmodium falciparum, indicating broad-spectrum potential
Recent antiviral studyPyrimidine derivativesAnti-HIVNanomolar activities observed against HIV strains with low toxicity

Q & A

Q. What are the recommended synthetic routes for 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline, and what critical parameters affect yield?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. A common route is the reaction of 2-chloro-5-methoxy-4-hydroxypyrimidine with 3-aminophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key parameters include:

  • Protecting Groups: Use of Boc or acetyl groups to prevent amine oxidation during coupling .
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require careful drying to avoid hydrolysis.
  • Catalysis: Pd-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for complex intermediates .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How should researchers approach spectroscopic characterization of this compound, and what key spectral signatures are indicative of its structure?

Methodological Answer:

  • NMR:
    • ¹H NMR: Aromatic protons on the pyrimidine ring appear as doublets (δ 8.2–8.5 ppm for C-H adjacent to Cl). The aniline NH₂ group shows broad signals (δ 5.0–5.5 ppm) that may disappear on D₂O exchange. Methoxy protons resonate at δ 3.8–4.0 ppm .
    • ¹³C NMR: Pyrimidine carbons adjacent to electronegative groups (Cl, O) appear downfield (δ 150–160 ppm). The methoxy carbon is typically δ 55–57 ppm .
  • IR: Strong absorption at ~1250 cm⁻¹ (C-O-C stretch) and ~3350 cm⁻¹ (N-H stretch). The absence of OH stretches confirms ether formation .
  • MS: Molecular ion peak [M+H]⁺ should match the molecular weight (277.68 g/mol). Fragmentation patterns include loss of Cl (m/z 242) and methoxy groups (m/z 247) .

Q. What are the stability considerations for storing this compound, and how can degradation be minimized?

Methodological Answer:

  • Light Sensitivity: Store in amber vials to prevent photodegradation of the aniline moiety .
  • Moisture Control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the pyrimidinyloxy group .
  • Temperature: Long-term storage at –20°C under inert gas (N₂/Ar) minimizes oxidative decomposition.
  • Monitoring: Regular TLC or HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like 3-aminophenol or 2-chloro-5-methoxypyrimidin-4-ol .

Advanced Research Questions

Q. How can crystallographic data resolve molecular structure ambiguities, and what challenges arise during refinement?

Methodological Answer:

  • Data Collection: High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at low temperature (100 K) reduces thermal motion artifacts. SHELXL (via Olex2) is recommended for refinement .
  • Challenges:
    • Disorder: The methoxy group may exhibit rotational disorder; use PART instructions in SHELXL to model split positions .
    • Hydrogen Bonding: Aniline NH₂ groups often form intermolecular H-bonds. Restrain H-atom positions with AFIX commands to improve model accuracy.
  • Validation: Check R-factor convergence (<5%) and ADDSYM alerts in PLATON to detect missed symmetry .

Q. What methodologies elucidate substituent effects on the pyrimidine ring's electronic properties and reactivity?

Methodological Answer:

  • Computational Analysis:
    • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electron density (e.g., Fukui indices) and predict nucleophilic/electrophilic sites .
    • Hammett Studies: Compare reaction rates of analogs (e.g., 3-((2-Fluoro-5-methoxypyrimidin-4-yl)oxy)aniline) to derive σ values for substituent electronic contributions .
  • Experimental Probes:
    • Kinetic Isotope Effects (KIE): Use deuterated aniline (3-ND₂) to assess proton transfer in SNAr reactions.
    • UV-Vis Spectroscopy: Monitor charge-transfer transitions (λ ~300 nm) to correlate substituent electronic effects with absorption shifts .

Q. How can researchers resolve contradictory data on regioselectivity in nucleophilic attacks on the pyrimidin-4-yloxy moiety?

Methodological Answer:

  • Isotopic Labeling: Synthesize ¹⁸O-labeled this compound to track oxygen migration during hydrolysis via mass spectrometry .
  • Cryo-EM/SC-XRD: Capture intermediate structures during reactions to identify transient attack positions .
  • Competition Experiments: React with competing nucleophiles (e.g., thiophenol vs. morpholine) under controlled conditions to quantify site preference .

Q. What strategies evaluate this compound's potential as a kinase inhibitor scaffold?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase, PDB ID: 1M17). Focus on H-bonding with pyrimidine N1 and hydrophobic interactions with the chloro group .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., 5-methoxy → 5-ethoxy) and test IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™) .
  • Biophysical Assays: Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to validate docking predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline
Reactant of Route 2
Reactant of Route 2
3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.